(-)-Methylphenylpropylphosphine sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

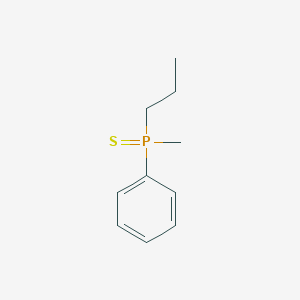

(-)-Methylphenylpropylphosphine sulfide is an organophosphorus compound that belongs to the class of phosphine sulfides. These compounds are characterized by the presence of a phosphorus atom bonded to a sulfur atom. This compound is known for its stability and is often used as a synthetic intermediate in the preparation of other organophosphorus compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(-)-Methylphenylpropylphosphine sulfide can be synthesized through several methods. One common approach involves the reaction of methylphenylpropylphosphine with sulfur. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of methylphenylpropylphosphine sulfide may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Methylphenylpropylphosphine sulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to the parent phosphine.

Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Parent phosphine.

Substitution: Various substituted phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Ligand in Catalysis : (-)-Methylphenylpropylphosphine sulfide is utilized as a ligand in transition metal catalysis. Its chiral nature allows for enantioselective reactions, enhancing the efficiency and selectivity of chemical transformations.

- Precursor for Organophosphorus Compounds : This compound acts as a precursor for synthesizing other organophosphorus compounds, which are crucial in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes by binding to their active sites or altering their conformations. This property has implications for drug development, particularly in targeting metabolic pathways.

- Potential Therapeutic Properties : Studies have explored its potential anti-cancer activity. For instance, the compound has been investigated for its effects on cancer cell lines, showing promise in inducing apoptosis and inhibiting tumor growth.

Medicine

- Anticancer Activity : Case studies have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example, one study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anticancer activity.

- Mechanism of Action : The mechanism involves apoptosis induction in cancer cells, with increased caspase activity observed in treated samples. This suggests that the compound may trigger programmed cell death pathways.

Industrial Applications

- Synthesis of Specialty Chemicals : In industry, this compound is used to manufacture specialty chemicals and materials. Its unique properties make it suitable for producing high-performance polymers and adhesives.

- Polymerization Initiator : The compound has been explored as an initiator for polymerization reactions, leading to the development of materials with enhanced properties such as heat resistance and mechanical strength.

Anticancer Activity Overview

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Enzyme Inhibition Studies

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | |

| Urease | Non-competitive Inhibition |

Case Studies

- Antimicrobial Evaluation : A study evaluated various derivatives of phosphine sulfides for their antimicrobial properties. The results indicated significant activity against several pathogens, suggesting potential applications in developing new antimicrobial agents.

- Safety Profile Assessment : Toxicity studies conducted on animal models indicated that this compound did not exhibit acute toxicity at doses up to 2000 mg/kg, highlighting its favorable safety profile for further research and development.

- Polymer Development : Research into polymer-supported applications of this compound has shown that it can enhance functional group interconversions and improve the efficiency of organic synthesis processes.

Wirkmechanismus

The mechanism of action of methylphenylpropylphosphine sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphine oxides: Similar in structure but with an oxygen atom instead of sulfur.

Phosphine-borane complexes: Used as stable intermediates in organophosphorus chemistry.

Thiols and sulfides: Contain sulfur but differ in their bonding and reactivity

Uniqueness

(-)-Methylphenylpropylphosphine sulfide is unique due to its stability and versatility in chemical reactions. Its ability to act as a ligand in catalysis and its potential biological activity make it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer |

13153-91-8 |

|---|---|

Molekularformel |

C10H15PS |

Molekulargewicht |

198.27 g/mol |

IUPAC-Name |

methyl-phenyl-propyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H15PS/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI-Schlüssel |

OFXOKQBYKIXSPO-UHFFFAOYSA-N |

SMILES |

CCCP(=S)(C)C1=CC=CC=C1 |

Kanonische SMILES |

CCCP(=S)(C)C1=CC=CC=C1 |

Synonyme |

(-)-Methylphenylpropylphosphine sulfide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.